molecular formula C12H13N5 B14152018 4,6-dimethyl-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]pyrimidine

4,6-dimethyl-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]pyrimidine

Cat. No.: B14152018
M. Wt: 227.27 g/mol
InChI Key: KCKDGTWYHOHJBD-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyl-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a hydrazinyl group linked to a pyridine ring. The compound’s molecular formula is C12H12N4, and it has a molecular weight of 212.25 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]pyrimidine typically involves the condensation of 4,6-dimethyl-2-hydrazinylpyrimidine with pyridine-4-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4,6-Dimethyl-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts for various chemical processes.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, such as catalytic activity or inhibition of specific enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-aminopyrimidine: Similar structure but with an amino group instead of the hydrazinyl group.

    4,6-Dimethyl-2-mercaptopyrimidine: Contains a thiol group instead of the hydrazinyl group.

    2,4-Dimethylpyrimidine: Lacks the hydrazinyl and pyridine substituents.

Uniqueness

4,6-Dimethyl-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]pyrimidine is unique due to its combination of a pyrimidine ring with dimethyl substitutions and a hydrazinyl group linked to a pyridine ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13N5

Molecular Weight

227.27 g/mol

IUPAC Name

4,6-dimethyl-N-[(E)-pyridin-4-ylmethylideneamino]pyrimidin-2-amine

InChI

InChI=1S/C12H13N5/c1-9-7-10(2)16-12(15-9)17-14-8-11-3-5-13-6-4-11/h3-8H,1-2H3,(H,15,16,17)/b14-8+

InChI Key

KCKDGTWYHOHJBD-RIYZIHGNSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)N/N=C/C2=CC=NC=C2)C

Canonical SMILES

CC1=CC(=NC(=N1)NN=CC2=CC=NC=C2)C

solubility

25 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.